molecular formula C14H17N B14380462 10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline CAS No. 88469-86-7

10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline

Cat. No.: B14380462
CAS No.: 88469-86-7
M. Wt: 199.29 g/mol
InChI Key: MDAJRGNXKQFTPQ-UHFFFAOYSA-N
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Description

10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline is a heterocyclic compound that consists of a fused benzene and quinoline ring system. This compound is characterized by the presence of a methyl group at the 10b position and a partially hydrogenated structure, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to yield the desired quinoline derivative . The reaction conditions often include the use of sulfuric acid as a catalyst and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, fully hydrogenated compounds, and substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline is unique due to its specific substitution pattern and partially hydrogenated structure. This confers distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

88469-86-7

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

10b-methyl-2,3,5,6-tetrahydro-1H-benzo[f]quinoline

InChI

InChI=1S/C14H17N/c1-14-9-4-10-15-13(14)8-7-11-5-2-3-6-12(11)14/h2-3,5-6H,4,7-10H2,1H3

InChI Key

MDAJRGNXKQFTPQ-UHFFFAOYSA-N

Canonical SMILES

CC12CCCN=C1CCC3=CC=CC=C23

Origin of Product

United States

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